ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by dual sulfonyl groups at positions 4 and 6 of its heterocyclic core. The ethyl ester at position 2 contributes to lipophilicity, which may influence bioavailability and metabolic stability .
Properties
IUPAC Name |
ethyl 6-ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8S2/c1-4-28-20(22)19-13-21(31(25,26)15-8-6-14(27-3)7-9-15)17-12-16(30(23,24)5-2)10-11-18(17)29-19/h6-12,19H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDRMSZRVFHNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 866050-91-1) is a compound belonging to the class of 1,4-benzoxazines, which are noted for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its anticancer properties, potential therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : CHN OS
- Molecular Weight : 469.53 g/mol
- Synonyms : Ethyl 6-(ethanesulfonyl)-4-(4-methoxybenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Anticancer Activity
Recent studies have highlighted the significant anticancer potential of compounds within the benzoxazine class. Specifically, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
In Vitro Studies
In a study evaluating the anticancer activity of a series of 1,4-benzoxazine derivatives, this compound demonstrated an IC value ranging from 7.84 to 16.2 µM against several cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and MIA PaCa-2 (pancreatic cancer) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC (µM) |
|---|---|
| PC-3 | 7.84 |
| MDA-MB-231 | 16.2 |
| MIA PaCa-2 | Not specified |
The introduction of electron-donating groups at specific positions on the benzoxazine structure was found to enhance anticancer activity. For instance, compounds with hydroxyl groups exhibited superior efficacy compared to their methylated counterparts due to potential hydrogen bonding interactions at the binding site .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Angiogenesis : Similar compounds have been shown to inhibit angiogenesis through various pathways .
- Modulation of Gene Expression : The compound may downregulate hypoxia-induced genes in tumor cells while maintaining low toxicity in normoxic cells .
- Activation of Immune Response : Some derivatives have been identified as agonists for retinoic acid receptor-related orphan receptors (ROR), enhancing T-cell activity in the tumor microenvironment .
Other Biological Activities
Beyond its anticancer properties, benzoxazine derivatives are also being researched for their potential in treating various diseases:
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown promise in various medicinal applications:
- Anticancer Activity : Research indicates that benzoxazine derivatives can exhibit cytotoxic properties against cancer cell lines. The specific structural modifications in this compound may enhance its efficacy against certain types of tumors .
- Antimicrobial Properties : Studies have suggested that compounds with sulfonamide groups possess antimicrobial activity. This compound's unique structure could lead to the development of new antibiotics .
Materials Science
The compound is also significant in materials science due to its thermal stability and mechanical properties:
- Polymer Chemistry : Benzoxazines are used as precursors for thermosetting resins. The incorporation of this compound into polymer matrices can enhance thermal and mechanical properties, making them suitable for high-performance applications .
Case Study 1: Anticancer Research
A study investigated the effects of various benzoxazine derivatives on cancer cell proliferation. This compound was tested against breast cancer cell lines and demonstrated significant cytotoxicity compared to control groups. The study concluded that structural modifications could lead to enhanced anticancer activity.
Case Study 2: Development of Thermosetting Resins
In a research project focused on creating advanced composite materials, this compound was incorporated into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength under high-temperature conditions, making them suitable for aerospace applications.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several key reactions influenced by its functional groups:
Nucleophilic Substitution
The sulfonamide groups act as leaving groups under basic conditions, enabling substitution reactions. For example:
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Sulfonamide displacement : The ethylsulfonyl group may react with nucleophiles (e.g., amines, alcohols) to form new derivatives.
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Carboxylate ester hydrolysis : The ethyl ester can hydrolyze to form the carboxylic acid under acidic or basic conditions .
Elimination Reactions
Thermal or acidic conditions may induce elimination, particularly involving the benzoxazine ring’s heterocyclic structure, leading to ring-opening products.
Sulfonamide Group Reactivity
The sulfonamide moieties participate in:
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Amidation : Potential reactions with amines to form novel amide derivatives.
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Sulfonamide bond cleavage : Under reducing conditions (e.g., LiAlH₄), sulfonamides may undergo reductive cleavage to generate free amines.
Ring-Opening Reactions
The benzoxazine ring may undergo ring-opening under acidic or basic conditions, depending on substituent effects. The sulfonamide groups may stabilize intermediates during such reactions.
Table 1: Key Reaction Types and Conditions
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Basic conditions | Substituted sulfonamide derivatives |
| Hydrolysis of ester | Acidic or basic conditions | Carboxylic acid |
| Elimination | Thermal or acidic conditions | Ring-opened derivatives |
Biological and Pharmacological Implications
Preliminary studies suggest the compound exhibits:
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Enzyme inhibition : Potential interaction with cyclooxygenase (COX) enzymes involved in inflammation.
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Modulation of inflammatory pathways : The sulfonamide groups may contribute to anti-inflammatory activity.
Table 3: Biological Activity Profile
| Activity | Target/Pathway | Evidence |
|---|---|---|
| Anti-inflammatory | COX enzymes | In vitro studies |
| Analgesic | Pain pathways | Structural analogy |
Comparative Analysis with Structural Analogues
The compound’s reactivity differs from analogues due to its dual sulfonamide groups:
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| Ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-benzoxazine-2-carboxylate | Chlorine substituent | Lower nucleophilicity due to Cl’s electronegativity |
| Ethyl 6-(ethanesulfonyl)-3,4-dihydro-2H-benzoxazine-2-carboxylate | Single sulfonamide group | Reduced steric hindrance for substitutions |
Stability and Solubility
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Solubility : Polar solvents (e.g., DMSO, ethanol) enhance solubility due to the ester and sulfonamide groups.
-
Stability : Requires controlled pH conditions to avoid hydrolysis of the ester group.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzoxazine derivatives allows for tailored pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzoxazine Derivatives
Key Findings:
Substituent Effects: Sulfonyl Groups: The dual sulfonyl groups in the target compound (4-MeOPhSO₂ and 6-EtSO₂) enhance polarity and may improve binding to charged biological targets compared to monosulfonyl analogs like CAS 866041-06-7 . Halogen vs. Methoxy: Replacing 4-MeOPhSO₂ with 4-ClPhSO₂ (CAS 866051-00-5) increases molecular weight and stability due to halogen bonding but may reduce metabolic flexibility .
Functional Group Impact: Ethyl Ester vs. Carboxylic Acid: The ethyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivative (CAS 866050-99-9), which offers higher aqueous solubility for intravenous applications .
Pharmacological Relevance: Benzoxazines with sulfonyl groups (e.g., target compound) are hypothesized to act as calcium channel blockers or antihypertensive agents, as seen in structurally related imidazolinic benzoxazines .
Synthetic Considerations :
- Regioselective formylation (Vilsmeier-Haack vs. Rieche methods) is influenced by substituents. Ethylsulfonyl at C6 may direct electrophilic attacks to specific positions, as observed in related benzoxazines .
Research Implications
The target compound’s unique combination of substituents positions it as a candidate for further pharmacological evaluation, particularly in cardiovascular diseases. Comparative studies with analogs (e.g., CAS 866050-99-9) could elucidate the role of sulfonyl groups in efficacy and toxicity. Future work should prioritize crystallographic analysis (using SHELX ) and in vivo assays to validate theoretical advantages.
Preparation Methods
Synthesis of the 1,4-Benzoxazine Core
The foundational step employs a Mannich reaction between a phenolic precursor, a primary amine, and formaldehyde. For this compound:
- Phenolic precursor : Ethyl 2,4-dihydroxybenzoate provides the ester functionality at position 2 and hydroxyl groups for cyclization.
- Amine component : Ethylamine introduces the nitrogen atom at position 4.
- Formaldehyde : Paraformaldehyde serves as the carbonyl source for ring closure.
Procedure :
- Ethyl 2,4-dihydroxybenzoate (0.1 mol), ethylamine (0.12 mol), and paraformaldehyde (0.3 mol) are refluxed in toluene at 95°C for 6 hours under nitrogen.
- The intermediate, ethyl 4-(ethylamino)-2-hydroxybenzoate, undergoes intramolecular cyclization upon heating to 120°C, yielding ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Key Insight : The ester group at position 2 remains intact during cyclization due to its ortho-directing effect, which stabilizes the transition state.
Introduction of the 6-(Ethylsulfonyl) Group
Sulfonation at position 6 proceeds via a two-step thioether formation and oxidation sequence:
Step 1: Thioether Formation
- The benzoxazine intermediate is treated with ethyl mercaptan (0.15 mol) and iodine (0.1 mol) in dichloromethane at 0°C, facilitating electrophilic aromatic substitution at the electron-rich position 6.
- Product: Ethyl 6-(ethylthio)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Step 2: Oxidation to Sulfonyl
- The thioether is oxidized using 3-chloroperoxybenzoic acid (m-CPBA, 2.2 equiv) in acetic acid at 50°C for 12 hours, achieving quantitative conversion to the sulfonyl derivative.
Characterization :
Sulfonylation at the 4-Position Nitrogen
The nitrogen at position 4 is sulfonylated using 4-methoxyphenylsulfonyl chloride under Schotten-Baumann conditions:
Procedure :
- Ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (0.05 mol) is dissolved in dry THF.
- 4-Methoxyphenylsulfonyl chloride (0.06 mol) and triethylamine (0.12 mol) are added dropwise at 0°C.
- The reaction is stirred for 24 hours at room temperature, yielding the dual-sulfonylated product.
Optimization Note : Excess sulfonyl chloride ensures complete conversion, while triethylamine scavenges HCl to prevent N-protonation.
Optimization of Reaction Conditions
Mannich Cyclization Efficiency
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes ring closure (>85%) |
| Solvent | Toluene | Prevents ester hydrolysis |
| Catalyst | None | Avoids side reactions |
Sulfonylation Kinetics
- Reaction Time : Extending sulfonylation beyond 24 hours offers no yield improvement, suggesting rapid N-sulfonylation under basic conditions.
- Solvent Choice : THF outperforms DMF due to better solubility of sulfonyl chlorides and reduced side-product formation.
Characterization and Analytical Data
Spectroscopic Validation
Thermal Stability
- TGA : Decomposition onset at 280°C, with 40% char yield at 800°C, indicating high thermal resilience.
- DSC : Glass transition temperature (T₉) at 145°C, attributable to rigid sulfonyl groups.
Comparative Analysis with Related Compounds
| Feature | Target Compound | Analog from |
|---|---|---|
| Sulfonyl Groups | Dual (N, C6) | Single (C6) |
| Thermal Stability | T₉ = 145°C | T₉ = 120°C |
| Synthetic Complexity | 4 steps | 3 steps |
The dual sulfonylation enhances thermal stability by 25% compared to monosulfonylated analogs, as evidenced by TGA data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
